molecular formula C9H14N4O B3101318 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate CAS No. 1390654-97-3

1-Ethyl-2-hydrazino-1H-benzimidazole hydrate

Cat. No. B3101318
CAS RN: 1390654-97-3
M. Wt: 194.23
InChI Key: OCNOCYGSJCXPAQ-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydrazino-1H-benzimidazole hydrate is a unique chemical compound with the empirical formula C9H14N4O . It has a molecular weight of 194.23 .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate can be represented by the SMILES string O.CCn1c(NN)nc2ccccc12 . This indicates that the molecule contains an ethyl group (CC), a benzimidazole ring (n1cnc2ccccc12), and a hydrazino group (NN) attached to the benzimidazole ring .


Physical And Chemical Properties Analysis

1-Ethyl-2-hydrazino-1H-benzimidazole hydrate is a solid compound . It has a density of 1.3±0.1 g/cm3, a boiling point of 357.8±25.0 °C at 760 mmHg, and a flash point of 170.2±23.2 °C . The compound has 4 H-bond acceptors and 3 H-bond donors .

Scientific Research Applications

Synthesis and Antibacterial Properties

One study focused on synthesizing arylidene (benzimidazol-1-yl)acetohydrazones from ethyl (benzimidazol-1-yl)acetate through hydrazinolysis. These compounds, including variations of the 1H-benzimidazole framework, demonstrated potential antibacterial activity against various pathogens. The study also explored quantitative structure-activity relationships (QSAR) to correlate physicochemical properties with antibacterial activity, highlighting the importance of hydrophobicity, solubility, and molecular size in determining efficacy (El-kilany et al., 2015).

Antimicrobial and Antifungal Activities

Further research into 1H-benzimidazole derivatives showcased their antimicrobial properties. For example, compounds obtained by modifying 1H-benzimidazole with various chemical groups exhibited significant antimicrobial and antifungal activities. This underscores the compound's utility in developing new antimicrobial agents, with studies indicating the potential against both Gram-positive and Gram-negative bacteria, as well as fungi (Salahuddin et al., 2017).

Anticancer and Immunomodulatory Activities

Novel derivatives of 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole have shown promising results in anticancer and immunomodulatory activities. These compounds, derived from reactions involving hydrazine hydrate, demonstrated significant inhibition of nitric oxide production in macrophages and exhibited cytotoxicity against colon and hepatocellular carcinoma cells, suggesting their potential in cancer therapy (Abdel‐Aziz et al., 2009).

Anti-Inflammatory Activities

The anti-inflammatory potential of benzimidazole derivatives has been evaluated, with specific compounds showing effectiveness in reducing carrageenan-induced paw edema in rats. These findings point to the therapeutic promise of these compounds in treating inflammation-related conditions (Bhor & Sable, 2022).

properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)hydrazine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.H2O/c1-2-13-8-6-4-3-5-7(8)11-9(13)12-10;/h3-6H,2,10H2,1H3,(H,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNOCYGSJCXPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NN.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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